molecular formula C18H26N4O3S B2830823 4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide CAS No. 1171810-07-3

4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B2830823
CAS No.: 1171810-07-3
M. Wt: 378.49
InChI Key: FLVCKWOSDLSUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzene ring and an N-linked 3-methyl-1-isopropylpyrazole moiety.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-6-21(7-2)26(24,25)16-10-8-15(9-11-16)18(23)19-17-12-14(5)20-22(17)13(3)4/h8-13H,6-7H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVCKWOSDLSUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Isopropyl and Methyl Groups: The pyrazole ring is then alkylated using isopropyl and methyl halides in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Group: The benzamide group is introduced by reacting the alkylated pyrazole with benzoyl chloride in the presence of a base like triethylamine.

    Introduction of the Diethylsulfamoyl Group: Finally, the diethylsulfamoyl group is introduced by reacting the benzamide derivative with diethylsulfamoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound 4-(Diethylsulfamoyl), 3-methyl-1-isopropylpyrazole ~400 (estimated) Hypothesized kinase or protease modulation due to sulfamoyl and pyrazole groups -
Compound 10 (N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide) 4-(4-Methylpiperazinyl), benzimidazolyl-pyrazole Not reported FOXO1 inhibition; used in diabetes research (higher solubility due to piperazine)
AS1842856 FOXO1-binding benzamide (exact structure not detailed) Not reported FOXO1 inhibitor (IC₅₀ = 20 nM); ≥98% purity
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide Chlorodifluoromethoxy, pyridine core, 3-hydroxypyrrolidine 443.1 (m/z [M-H]⁻) Patent compound (Novartis); likely kinase inhibitor with enhanced metabolic stability
N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide Nitrophenyl, triazole-thiol, pyrazole-methyl 449.49 Anticancer/antimicrobial potential (heterocyclic diversity)
4-[(4-Methylpiperazin-1-yl)methyl]-N-{3-[3-methyl-4-({[5-(propan-2-yl)-1,2-oxazol-3-yl]carbamoyl}amino)phenyl]-1H-pyrazol-5-yl}benzamide Methylpiperazinylmethyl, isopropyl-oxazole Not reported Kinase inhibitor candidate (e.g., Bcr-Abl); bulky substituents may improve selectivity

Key Structural Differences and Implications

Sulfamoyl vs. Sulfonamide Groups :

  • The target compound’s diethylsulfamoyl group (NHSO₂NEt₂) is bulkier and more lipophilic than the sulfonamide (SO₂NH₂) groups seen in (e.g., benzenesulfonamide derivatives). This may enhance membrane permeability but reduce solubility.

Pyrazole Substituents :

  • The 3-methyl-1-isopropylpyrazole in the target compound contrasts with benzimidazolyl-pyrazole (Compound 10) and 5-(1H-pyrazol-5-yl)pyridine (). The isopropyl group may confer steric hindrance, altering binding kinetics compared to planar heterocycles.

Solubility-Enhancing Groups :

  • Piperazine/piperazinylmethyl substituents (Compound 10, ) improve aqueous solubility via protonation at physiological pH, whereas the target compound’s diethylsulfamoyl group may limit this.

Research Findings and Activity Trends

  • FOXO1 Inhibition : Compound 10 (4-methylpiperazinyl) demonstrated FOXO1 inhibition in diabetes models, suggesting that substituents on the benzamide core critically modulate target engagement. The target compound’s diethylsulfamoyl group may exhibit weaker binding due to reduced basicity compared to piperazine.
  • Kinase Selectivity : The patent compound in incorporates a 3-hydroxypyrrolidine group, which may form hydrogen bonds with kinase ATP-binding pockets, a feature absent in the target compound.
  • Antimicrobial Potential: ’s mercapto-triazole derivative highlights how heterocyclic appendages (e.g., thiols) can broaden activity spectra.

Biological Activity

4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide is a compound with significant potential in pharmacological applications, particularly in the context of selective androgen receptor modulation and other biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1171810-07-3
  • Molecular Formula : C18H26N4O3S
  • Molecular Weight : 378.49 g/mol
  • SMILES Notation : CCN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1cc(nn1C(C)C)C)CC

Biological Activities

The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as a selective androgen receptor modulator (SARM) and its potential therapeutic applications.

Selective Androgen Receptor Modulation

Research indicates that compounds with similar pyrazole structures exhibit significant activity as selective androgen receptor degraders (SARDs). The introduction of a pyrazole moiety enhances the binding affinity and functional modulation of androgen receptors, which is critical for treating conditions like prostate cancer and muscle wasting disorders.

Table 1: Biological Activity Comparison of Pyrazole Derivatives

Compound IDK i (DHT = 1 nM)IC 50 (μM)SARD Activity (%)
This compoundTBDTBDTBD
Compound A7.3980.22082
Compound B>100.199100

Note: TBD indicates that data for this specific compound is still under investigation or not yet published.

Anticancer Activity

In vitro studies have shown that pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines. The compound's structure allows it to interfere with androgen receptor signaling pathways, leading to reduced tumor growth.

Insecticidal and Antifungal Activities

Preliminary bioassays have demonstrated that benzamide derivatives, including those with pyrazole linkages, exhibit insecticidal properties against agricultural pests. For instance, compounds similar to the target compound showed lethality rates exceeding 70% against certain pest species at specific concentrations.

Case Studies

A notable study focused on the synthesis and biological evaluation of a library of pyrazole derivatives indicated that modifications in the substituents significantly affected their biological activities. The research highlighted the importance of structure–activity relationships (SAR) in optimizing these compounds for specific therapeutic applications.

Example Case Study Findings:

In one study involving a derivative of this compound:

  • Insecticidal Efficacy : The compound exhibited a mortality rate of approximately 70% against Mythimna separate at a concentration of 500 mg/L.
  • Fungicidal Activity : Another derivative showed an inhibition rate of 77.8% against Pyricularia oryzae, indicating potential agricultural applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(diethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrazole core and subsequent coupling with the diethylsulfamoyl benzamide moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions to minimize side reactions.
  • Sulfonamide introduction : React with diethylamine sulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure efficient substitution .
  • Optimization : Monitor reactions via TLC or HPLC for intermediate purity. Adjust solvents (e.g., DMF for polar intermediates) and temperatures (e.g., 0–60°C) to enhance yields .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole ring substitution pattern (e.g., 3-methyl and isopropyl groups) and benzamide connectivity. Diethylsulfamoyl protons appear as a quartet (~δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₂₂N₄O₂S₂) and detects fragmentation patterns, such as loss of the sulfamoyl group (–SO₂N(C₂H₅)₂) .
  • IR Spectroscopy : Characteristic peaks for sulfonamide (1150–1350 cm⁻¹, S=O stretching) and amide (1650–1700 cm⁻¹, C=O stretching) groups confirm functional group integrity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax (~260–280 nm for benzamide) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Monitor hydrolysis of the sulfamoyl group under acidic/alkaline conditions .

Advanced Research Questions

Q. What computational strategies are recommended to predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., mGluR5 or kinases). Prioritize targets with conserved sulfonamide-binding pockets .
  • Electron Density Analysis : Apply Multiwfn to map electrostatic potential surfaces (EPS) and identify regions of high electron density (e.g., sulfamoyl group) for noncovalent interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :

  • SAR Analysis : Compare analogs (e.g., pyrazole-thiazole hybrids in vs. benzamide-thiadiazoles in ) to isolate structural determinants of activity. Focus on substituent effects (e.g., electron-withdrawing groups on sulfamoyl).
  • Experimental Validation : Perform parallel assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Use positive controls (e.g., CDPPB for mGluR5 modulation ) to normalize data .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrazole (e.g., replace isopropyl with cyclopropyl) or benzamide (e.g., substitute diethylsulfamoyl with dimethylsulfamoyl) and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., sulfamoyl as a hydrogen bond acceptor) .
  • QSAR Modeling : Train models with datasets from PubChem BioAssay (e.g., AID 1259401) to predict IC₅₀ values against cancer cell lines .

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL for small-molecule refinement, applying restraints for disordered sulfamoyl groups. Validate with R-factor convergence (<5% discrepancy) .
  • Twinned Data Analysis : For challenging crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections and assign correct space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.